(2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-cyclopropylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-8-5-7(3-4-12-8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELWLISDBDXYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=NC=C2)Cl)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride typically involves the reaction of 2-chloropyridine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride are in the fields of medicinal chemistry and drug design:
- LOXL2 Inhibition : This compound has been identified as a potent inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis and cancer metastasis. The inhibition of LOXL2 can lead to reduced extracellular matrix remodeling, making it a candidate for treating fibrotic diseases and certain cancers.
- Anticancer Activity : Research indicates that compounds in this class may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines.
- Structure-Activity Relationship Studies : The unique structure of this compound allows researchers to explore structure-activity relationships (SAR) for optimizing drug efficacy. Variations in substituents can lead to improved potency and selectivity against specific biological targets.
The biological activity of this compound has been documented in several studies:
Inhibition of LOXL2
The compound's role as a LOXL2 inhibitor has been extensively studied. It has shown promising results in decreasing the invasive potential of cancer cells by disrupting the remodeling of the extracellular matrix. This mechanism is crucial for preventing cancer metastasis and managing fibrotic conditions .
Effects on Cell Proliferation
In vitro assays, such as MTT assays, have demonstrated that this compound can significantly inhibit the growth of cancer cell lines, indicating its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values suggest that it possesses a strong biological activity against specific targets associated with cancer progression .
Case Studies
Several case studies highlight the practical applications of this compound:
- Cervical Cancer Model : In a study involving nude mice injected with cervical cancer cells, administration of a LOXL2 inhibitor similar to this compound resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days, demonstrating its potential efficacy in vivo.
- Fibrosis Models : Another study focused on the effects of pyridine derivatives on hepatic stellate cells demonstrated that these compounds could effectively inhibit collagen synthesis, which is crucial in the progression of liver fibrosis. The IC50 values indicated potent activity against these cells, suggesting that this compound could be beneficial in treating liver fibrosis .
Mechanism of Action
The mechanism of action of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires protection from light, inert atmosphere, and refrigeration (2–8°C) .
- Hazards : Classified as a 6.1 toxic substance (UN# 2810) with acute toxicity via oral (H301), dermal (H311), and inhalation (H331) routes .
Comparison with Structural Analogs
The compound belongs to a class of cyclopropyl-methanamine derivatives with pyridine or heterocyclic substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Position Effects :
- The 2-chloro group in the target compound may enhance electrophilic reactivity compared to methyl or isopropyl substituents in analogs, influencing binding to biological targets like kinases or receptors .
- Cyclopropane orientation : The cyclopropyl group at the pyridine 4-position (target compound) contrasts with 2- or 3-position analogs, altering steric interactions in drug-receptor binding .
Toxicity Profile :
- The target compound’s acute toxicity (H301/H311/H331) is more severe than analogs like (2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride , which lacks explicit hazard data .
Therapeutic Potential: The unmodified (2-chloropyridin-4-yl)methanamine hydrochloride (CMH) demonstrated synergistic antitumor activity with 5-fluorouracil and sorafenib in vivo, suggesting the dihydrochloride form may share similar pharmacokinetic advantages . Cyclopropyl-N-methylpyridin-4-amine derivatives (e.g., 1416713-58-0) are used in fragment-assisted drug design for kinase inhibitors, highlighting the versatility of this structural class .
Biological Activity
(2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHClN·2HCl
- Molecular Weight : 247.17 g/mol
- SMILES Notation : Clc1ccc(nc1)C(C1CC1)N
The biological activity of this compound is primarily linked to its interaction with various molecular targets. It has been investigated for:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding : It is hypothesized to bind to neurotransmitter receptors, modulating their activity and leading to physiological effects. The cyclopropyl group may enhance binding affinity due to its unique steric properties.
Biological Activity Studies
Research on this compound has revealed several key findings:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Investigations suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Data Table of Biological Activities
| Activity Type | Model/Assay | Result | Reference |
|---|---|---|---|
| Anticancer | MTT Assay on A375 cells | IC = 15 µM | |
| Neuroprotection | SH-SY5Y neuronal cells | Increased viability | |
| Anti-inflammatory | RAW264.7 macrophages | Reduced TNF-α levels |
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activities of this compound:
- Study on Anticancer Properties :
- Neuroprotective Mechanism Investigation :
-
Inflammation Modulation :
- A recent publication examined the compound's ability to modulate inflammatory responses in macrophages, showing a decrease in pro-inflammatory cytokine production .
Q & A
Q. What are the primary biological targets and mechanisms of action for (2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride in academic research?
The compound is a selective inhibitor of lysyl oxidase-like 2 (LOXL2), with an IC50 of 126 nM, and shows negligible activity against related enzymes like monoamine oxidases (MAO-A/B) and semicarbazide-sensitive amine oxidase (SSAO) . Its mechanism involves disrupting extracellular matrix remodeling, making it relevant in fibrosis and cancer metastasis studies. Researchers should validate LOXL2 inhibition via fluorometric assays using recombinant enzyme systems and compare selectivity profiles against off-target amine oxidases.
Q. What synthetic routes are recommended for preparing this compound?
A fragment-assisted, cyclopropane ring-forming strategy is commonly employed. Key steps include:
- Cyclopropane synthesis : Use transition-metal-catalyzed reactions (e.g., Simmons-Smith) to introduce the cyclopropyl group.
- Amine functionalization : Couple the cyclopropane fragment with 2-chloropyridine via nucleophilic substitution or reductive amination .
- Salt formation : Treat the free base with HCl in anhydrous conditions to obtain the dihydrochloride salt . Purity (>98%) should be confirmed via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and LC-MS (ESI+) .
Q. How should researchers characterize the physicochemical properties of this compound?
Critical parameters include:
- Solubility : Test in PBS (pH 7.4) and DMSO (for stock solutions).
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
- pKa : Use potentiometric titration (e.g., Sirius T3 instrument) to determine ionizable groups.
- LogP : Calculate via shake-flask method (octanol/water partitioning) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported selectivity data between LOXL2 and MAO isoforms?
Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). To address this:
- Standardize assays : Use identical buffer systems (e.g., 50 mM HEPES, pH 8.0) and recombinant enzyme batches.
- Dose-response curves : Generate IC50 values with 8-point dilutions (0.1–100 μM) and nonlinear regression analysis.
- Crystallography : Co-crystallize the compound with LOXL2 and MAO-B to compare binding modes and rationalize selectivity .
Q. What experimental designs are optimal for evaluating in vivo efficacy in fibrosis models?
- Animal models : Use bleomycin-induced pulmonary fibrosis (mice) or unilateral ureteral obstruction (rats).
- Dosing : Administer orally (10–30 mg/kg/day) or via intraperitoneal injection, ensuring plasma levels exceed IC50 .
- Biomarkers : Quantify hydroxyproline (collagen deposition) and LOXL2 activity in tissue lysates via ELISA or Western blot .
Q. How can structural modifications improve metabolic stability without compromising LOXL2 affinity?
- SAR studies : Replace the cyclopropyl group with bicyclic or fluorinated analogs to block CYP450-mediated oxidation.
- Prodrug strategies : Mask the primary amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance bioavailability .
- In vitro metabolism : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS/MS .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for detecting degradation products in long-term stability studies?
- Forced degradation : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions.
- HPLC-MS : Use a Q-TOF mass spectrometer to identify degradants (e.g., dechlorination or cyclopropane ring-opening products) .
Q. How can researchers mitigate off-target effects in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
